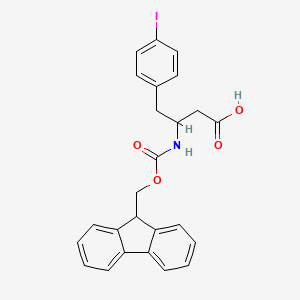![molecular formula C14H7F5O B15204248 1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15204248.png)
1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone is a synthetic organic compound characterized by the presence of a pentafluorinated biphenyl group attached to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2’,3’,4’,5’,6’-pentafluorobiphenyl.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 2’,3’,4’,5’,6’-pentafluorobiphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ethanone group at the para position of the biphenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with nucleophiles replacing one or more fluorine atoms.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone involves its interaction with molecular targets through various pathways:
Electrophilic Interactions: The electron-withdrawing fluorine atoms can enhance the compound’s electrophilicity, making it reactive towards nucleophiles.
Hydrophobic Interactions: The biphenyl moiety can engage in hydrophobic interactions with biological membranes or proteins.
Metabolic Pathways: The compound may undergo metabolic transformations, including reduction, oxidation, and conjugation reactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Similar structure but with a different substitution pattern.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Fully fluorinated biphenyl without the ethanone group.
2,3,4,5,6-Pentafluorobenzophenone: Contains a benzophenone moiety instead of biphenyl.
Propriétés
Formule moléculaire |
C14H7F5O |
|---|---|
Poids moléculaire |
286.20 g/mol |
Nom IUPAC |
1-[4-(2,3,4,5,6-pentafluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H7F5O/c1-6(20)7-2-4-8(5-3-7)9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,1H3 |
Clé InChI |
VBJVBRZQEPOJTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


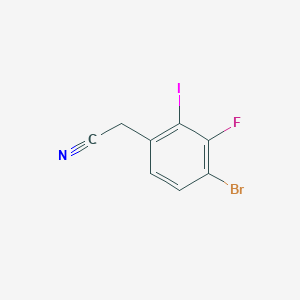
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
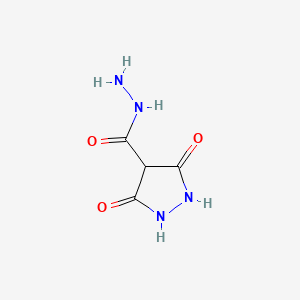

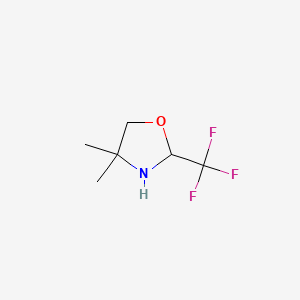

![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
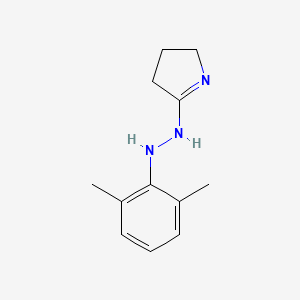
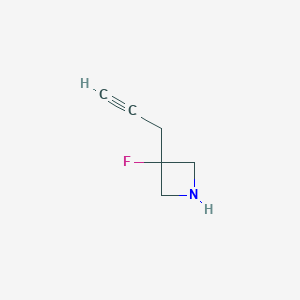
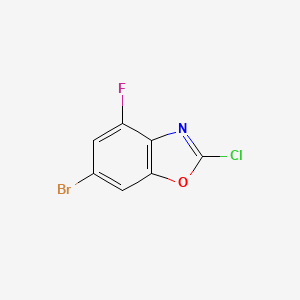
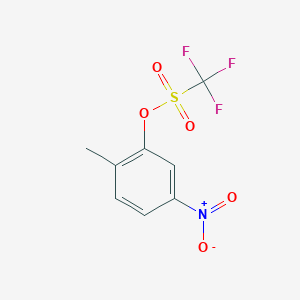
![4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B15204243.png)
